Dehydroaltenusin

Description

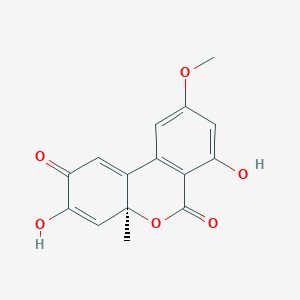

Dehydroaltenusin is a naturally occurring fungal metabolite first isolated from Alternaria tenuis and Acremonium spp. . It is a dibenzo-α-pyrone derivative with a molecular weight of 314.3 g/mol. Structurally, it features a tricyclic aromatic core with hydroxyl and methoxy substituents . Its primary biological activity is the selective inhibition of mammalian DNA polymerase α (pol α), a key enzyme in DNA replication .

Propriétés

IUPAC Name |

(4aS)-3,7-dihydroxy-9-methoxy-4a-methylbenzo[c]chromene-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-6,17-18H,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYZLBQRCUAQAV-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=C(C(=O)C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C=C(C(=O)C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31186-13-7 | |

| Record name | Dehydroaltenusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031186137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROALTENUSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0VV30G3Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Initial Discovery and Key Reaction Steps

The first total synthesis of dehydroaltenusin was reported in 2004 by researchers at Tokyo University of Science, utilizing a Suzuki-Miyaura cross-coupling reaction as the pivotal step. The synthesis began with 2,4,6-trihydroxybenzoic acid , which was converted into an aryl triflate intermediate. This triflate underwent coupling with a catechol-derived boronic acid ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form the biphenyl core structure. Subsequent demethylation and oxidation steps yielded dehydroaltenusin, achieving an overall yield of 31% over seven steps.

The choice of Suzuki coupling was critical due to its efficiency in forming carbon-carbon bonds between aromatic rings while preserving functional groups sensitive to harsh conditions. Key optimizations included the use of tetrahydrofuran (THF) as a solvent and cesium carbonate as a base, which enhanced reaction efficiency at 80°C.

Synthetic Route Optimization

Further refinements to this method focused on improving the yield of the boronic acid precursor. For instance, 4-methylcatechol was protected with tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during bromination with N-bromosuccinimide (NBS). The resulting bromide was then subjected to a metal-halogen exchange using n-butyllithium, followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to generate the boronate ester.

Table 1: Comparative Yields in Suzuki Coupling Steps

| Starting Material | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 2,4,6-Trihydroxybenzoic acid | Pd(PPh₃)₄, Cs₂CO₃ | 78 | |

| 4-Methylcatechol derivative | Pd(dppf)Cl₂, K₃PO₄ | 85 |

Synthesis of Dehydroaltenusin Derivatives

Alkyl Chain Conjugation for Enhanced Bioactivity

To improve dehydroaltenusin’s cellular permeability and inhibitory potency, a C12-alkyl side chain was conjugated to the parent compound via an ether linkage. The synthesis involved treating 7-methoxy-2,2-dimethyl-5-[(trifluoromethyl)sulfonyl]-4H-1,3-benzodioxin-4-one with lauric acid (C12H24O₂) under basic conditions, followed by deprotection to yield dehydroaltenusin-C12 (C12). This derivative exhibited a 50% inhibitory concentration (IC₅₀) of 0.8 μM against DNA polymerase α, compared to 4.2 μM for the parent compound.

Fluorinated Analogs via Dearomatization

A 2022 study demonstrated the synthesis of fluorinated dehydroaltenusin analogs using hypervalent iodine catalysis. Treatment of phenol precursors with meta-chloroperbenzoic acid (m-CPBA) and hydrogen fluoride pyridine (pyr·HF) induced fluorinative dearomatization, yielding fluorocyclohexadienones in up to 94% yield. This method provided a scalable route to fluorine-containing analogs without requiring expensive catalysts.

Table 2: Bioactivity of Dehydroaltenusin Derivatives

| Derivative | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Dehydroaltenusin-C12 | DNA polymerase α | 0.8 | |

| Demethoxydehydroaltenusin | DNA polymerase α | 1.2 | |

| Fluorinated analog (F-6) | DNA polymerase α | 2.5 |

Alternative Synthetic Approaches

Decarboxylation of Altenusin

Decarboxyaltenusin, a structural analog, was synthesized via zinc-mediated decarboxylation of dehydroaltenusin in acetic acid. While this method provided access to simplified derivatives, it was less efficient (45% yield) compared to direct Suzuki coupling routes.

Solid-Phase Synthesis Exploration

Preliminary attempts at solid-phase synthesis utilized Wang resin-functionalized intermediates, but low yields (≤20%) and difficulty in final cleavage limited its practicality.

Analytical Characterization and Validation

Spectroscopic Data

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) were pivotal in confirming dehydroaltenusin’s structure. Key spectral data include:

- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.82 (s, 1H, aromatic), 6.45 (s, 1H, aromatic), 3.85 (s, 3H, OCH₃).

- HRMS (ESI-TOF) : m/z 329.0732 [M+H]⁺ (calculated for C₁₇H₁₄O₆: 329.0735).

Table 3: Comparative Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | HRMS (m/z) | Reference |

|---|---|---|---|

| Dehydroaltenusin | 7.82, 6.45, 3.85 | 329.0732 | |

| Dehydroaltenusin-C12 | 7.79, 6.41, 1.25 | 513.2148 | |

| Fluorinated analog (F-6) | 7.88, 6.50, 4.72 | 347.0645 |

Purity Assessment

High-performance liquid chromatography (HPLC) analyses confirmed ≥98% purity for synthetic dehydroaltenusin using a C18 column and acetonitrile-water gradient elution.

Analyse Des Réactions Chimiques

Types of Reactions

Dehydroaltenusin can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or ethers.

Applications De Recherche Scientifique

Inhibition of DNA Polymerase Alpha

Dehydroaltenusin has been extensively studied for its ability to inhibit mammalian DNA polymerase alpha. This property has significant implications for cancer research:

- Mechanism of Action : Dehydroaltenusin selectively inhibits pol α without affecting other mammalian polymerases, such as pol δ, ε, β, and γ. This specificity allows researchers to use it as a molecular probe to study the functions of pol α in various cellular processes, particularly in DNA replication and repair .

- Case Studies : In vitro studies have shown that dehydroaltenusin can effectively halt the proliferation of cancer cells by inducing cell cycle arrest at the G1/S phase. For instance, it was demonstrated to inhibit the growth of human gastric cancer cell lines by preventing thymidine incorporation into DNA .

Potential Anti-Cancer Agent

The unique properties of dehydroaltenusin make it a candidate for development as an anti-cancer therapeutic:

- Research Findings : Studies indicate that derivatives of dehydroaltenusin exhibit enhanced inhibitory effects on pol α and may serve as effective anti-cancer agents. For example, a derivative conjugated with a C12-alkyl side chain showed stronger inhibition of pol α compared to the parent compound, suggesting that structural modifications can enhance its efficacy .

- Clinical Implications : The ability of dehydroaltenusin to specifically target pol α presents opportunities for developing targeted cancer therapies that minimize damage to normal cells while effectively combating tumor growth .

Biotechnological Applications

Beyond its implications in cancer therapy, dehydroaltenusin has potential applications in biotechnology:

- Fungal Inhibition : Dehydroaltenusin exhibits antifungal properties, making it useful in controlling wood-damaging fungi. This application is particularly relevant in industries where wood preservation is critical .

- Molecular Probes : The compound's specificity for pol α allows it to be used as a molecular probe in research settings to elucidate the biological functions of this enzyme in various cellular contexts .

Synthesis and Derivative Development

The synthesis of dehydroaltenusin and its derivatives is an active area of research:

- Synthetic Pathways : Various synthetic routes have been explored to produce dehydroaltenusin and its analogs with improved properties. Recent studies have focused on optimizing these pathways to enhance yield and purity while maintaining biological activity .

- Structure-Activity Relationship Studies : Research into the structure-activity relationships (SAR) of dehydroaltenusin derivatives has provided insights into how chemical modifications can influence their inhibitory effects on pol α, paving the way for the design of more potent compounds .

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Key Pharmacological Properties:

- Mechanism of Action: Dehydroaltenusin binds competitively to the DNA template-primer binding site on the catalytic p180 subunit of pol α (KD = 0.50 μM) and non-competitively with dNTP substrates .

- Cellular Effects : At 38–44.4 μM LD50, it arrests cancer cells (e.g., HeLa, NUGC-3) in the S-phase, reduces DNA synthesis by 23%, and increases cyclin E/A levels .

- In Vivo Efficacy : Suppresses solid tumor growth in nude mice by inducing necrosis and apoptosis .

Comparison with Similar Compounds

Aphidicolin

Aphidicolin, a tetracyclic diterpene from Cephalosporium spp., inhibits pol α, δ, and ε by competing with dNTPs .

Key Difference : Dehydroaltenusin’s exclusive specificity for mammalian pol α makes it superior for targeted studies of DNA replication .

Dehydroaltenusin-C12 Derivative

A synthetic alkyl-chain derivative (C12) enhances solubility and potency:

Demethoxydehydroaltenusin

Demethoxydehydroaltenusin, a structural analog, exhibits weaker pol α inhibition (IC50 = 2.1 μM) . Its reduced methoxy group diminishes DNA-binding affinity, underscoring the importance of substituents in activity .

Alternariol (AOH) and Related Mycotoxins

Alternariol, a mycotoxin from Alternaria spp., shares structural similarity but lacks pol α inhibition. Instead, it targets topoisomerases and induces oxidative stress .

| Compound | Target | IC50 |

|---|---|---|

| Dehydroaltenusin | pol α | 0.68 μM |

| Alternariol | Topoisomerase I/II | >100 μM |

Marine Fungal Phenalenones

Their distinct inhibition spectra highlight Dehydroaltenusin’s unique focus on replicative pol α .

Structural and Functional Insights

- Critical Substituents : The hydroxyl and methoxy groups at positions 7 and 9 are essential for pol α binding . Removal or modification (e.g., demethoxydehydroaltenusin) reduces potency .

- Species Specificity : Dehydroaltenusin discriminates between mammalian and fish pol α due to subtle structural differences in the p180 subunit .

Activité Biologique

Dehydroaltenusin is a naturally occurring compound primarily isolated from the fungus Alternaria tenuis. It has garnered significant interest due to its diverse biological activities, particularly as a selective inhibitor of mammalian DNA polymerase α (pol α). This article delves into the various biological activities of dehydroaltenusin, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Dehydroaltenusin exhibits several notable mechanisms of action:

- Inhibition of DNA Polymerase α : Dehydroaltenusin selectively inhibits mammalian DNA polymerase α, which is crucial for DNA replication and cell division. This inhibition is thought to occur through the compound's binding to a specific site on the enzyme, disrupting its function and leading to cell cycle arrest .

- Induction of Apoptosis : In studies involving human gastric cancer cell lines (e.g., NUGC-3), dehydroaltenusin has been shown to induce apoptosis. This effect is likely linked to its ability to inhibit DNA replication, leading to cellular stress and programmed cell death .

- Inhibition of Calmodulin-dependent Myosin Light Chain Kinase : Dehydroaltenusin also inhibits calmodulin-dependent myosin light chain kinase, which plays a role in muscle contraction and other cellular processes .

2. Structure-Activity Relationships

The structure of dehydroaltenusin is critical to its biological activity. Research has identified specific structural features that enhance its inhibitory potency:

- Chemical Modifications : Derivatives of dehydroaltenusin have been synthesized to explore their inhibitory effects on pol α. For example, modifications at the 5-position of the compound were found to significantly impact its potency as an inhibitor .

- Key Moieties : The presence of an o-hydroxy-p-benzoquinone moiety is essential for the inhibition of DNA polymerases. This feature allows dehydroaltenusin to interact specifically with mammalian pol α while sparing other polymerases .

3. Biological Activities

Dehydroaltenusin exhibits a range of biological activities beyond its role as a DNA polymerase inhibitor:

- Antifungal Activity : The compound shows growth inhibition against wood-damaging fungi, suggesting potential applications in agriculture and pest control .

- Anti-HIV Activity : Preliminary studies indicate that dehydroaltenusin may possess anti-HIV properties, although further research is needed to clarify this potential .

4. Case Studies and Research Findings

Several studies have investigated the biological effects of dehydroaltenusin:

5. Therapeutic Potential

Given its specific inhibitory effects on pol α and induction of apoptosis in cancer cells, dehydroaltenusin holds promise as a novel chemotherapeutic agent. Its selective action minimizes potential side effects associated with broader-spectrum inhibitors, making it an attractive candidate for further development in cancer therapy.

Q & A

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with pol α mutants (e.g., D860A) .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .

- Machine Learning : QSAR models trained on IC₅₀ data from derivatives predict novel analogs .

How can Dehydroaltenusin’s mechanism inform the design of dual-function inhibitors?

Q. Advanced Research Focus

- Hybrid Molecules : Conjugation with topoisomerase inhibitors (e.g., etoposide) exploits synergistic DNA damage .

- Polypharmacology Screening : High-throughput assays test dual inhibition of pol α and checkpoint kinases (e.g., Chk1) .

- Transcriptomic Analysis : RNA-seq of treated cells identifies co-regulated pathways for combinatorial targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.